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Introduction to Phenylacetone Oxime

Phenylacetone oxime (1-phenylpropan-2-one oxime, CAS #13213-36-0) is a specialized organic compound
with the molecular formula CoH11NO and a molecular weight of 149.19 g/mol. This oxime derivative serves
as a valuable synthetic intermediate in various chemical transformations, ranging from pharmaceutical
synthesis to forensic science applications. As a versatile chemical building block, phenylacetone oxime
enables access to diverse molecular architectures through straightforward chemical reactions. Its structural
features, including the oxime functional group and aromatic system, provide multiple sites for chemical
modification and participation in various reaction types, including cyclizations, oxidations, and functional
group interconversions. Recent research has also revealed its significance as a metabolic intermediate in the
biological processing of amphetamine-type stimulants and as a key degradation product in chemical

decontamination processes [1] [2].

The applications of phenylacetone oxime span multiple scientific disciplines. In medicinal chemistry, it
serves as a precursor for various nitrogen-containing heterocycles. In forensic science, it appears as a
diagnostic marker in methamphetamine decontamination processes. In plant biochemistry, related oxime

structures function as intermediates in specialized metabolism [3]. This diversity of applications, combined
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with its interesting chemical properties, makes phenylacetone oxime a compound of significant interest to

researchers across multiple fields.

Chemical Identity and Properties

Basic Chemical and Physical Properties

Phenylacetone oxime possesses distinct chemical and physical properties that influence its handling,

reactivity, and applications:

e Molecular Formula: CoH1:NO

e Molecular Weight: 149.19 g/mol

e CAS Registry Number: 13213-36-0

e Structural Features: The molecule consists of a phenyl ring attached to a propan-2-one oxime
skeleton, containing both an aromatic system and an oxime functional group (-C=N-OH) that provides
significant reactivity [4].

Commercial Availability

Phenylacetone oxime is available from several specialty chemical suppliers, though it remains a relatively

specialized compound:

Table 1: Commercial Sources of Phenylacetone Oxime

Supplier Catalog Number Purity Package Size Price

TRC P400063 Standard 200mg $240

Crysdot CD12153877 95+% 19 $574
[4]

The significant price differential reflects both purity differences and supplier pricing strategies. For research

purposes, the compound is generally supplied as a solid or oil and should be stored under inert atmosphere at
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reduced temperatures to prevent decomposition.

Synthetic Applications and Pathways

Overview of Synthetic Utility

Phenylacetone oxime serves as a key intermediate in several important synthetic pathways:

o Forensic Science and Decontamination: Phenylacetone oxime is identified as a distinctive
degradation product formed when methamphetamine is treated with activated hydrogen peroxide-
based decontamination solutions. The reaction follows pseudo-first-order kinetics with a rate constant
of (1.9 £ 0.4) x 1072 min™! [1]. This transformation provides a valuable marker for assessing

decontamination effectiveness in former methamphetamine production facilities.

e Pharmaceutical Synthesis: The oxime functionality serves as a versatile handle for the synthesis of
nitrogen-containing heterocycles, which are privileged structures in pharmaceutical compounds.
Recent methodology demonstrates the use of phenylacetone oxime in the preparation of pyrroles

through visible-light-induced formal cycloaddition with azirines [4].

¢ Biochemical Studies: In mammalian systems, phenylacetone oxime occurs as a hepatic microsomal
metabolite of N-hydroxyamphetamine. This NADPH-dependent N-oxidation pathway represents a

significant biotransformation route for amphetamine-type compounds [2].

e Plant Specialized Metabolism: While not directly studied with phenylacetone oxime itself,
structurally related oximes serve as key intermediates in the biosynthesis of defense compounds in

plants, including cyanogenic glucosides and glucosinolates [3].

Comparative Analysis of Synthetic Routes

Table 2: Synthetic Pathways to Phenylacetone Oxime and Related Compounds

© 2026 Smolecule. All rights reserved. 3/14 Tech Support


https://www.smolecule.com/products/s626832?utm_src=pdf-body
https://www.smolecule.com/products/s626832?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S0379073823002669
https://www.smolecule.com/products/s626832?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3680155.htm
https://www.smolecule.com/products/s626832?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7059340/
https://www.smolecule.com/products/s626832?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11541489/
https://www.smolecule.com/products/s626832?utm_src=pdf-body
https://www.smolecule.com/products/s626832?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Starting Material Key Reagents React-lt-)n Yield Application Notes
Conditions
Phenyl-2-propanone Hydroxylamine Methanol, reflux, 88-90% [5] Direct oxime
hydrochloride, 3-24 hours formation; requires
sodium acetate distillation at 154-
156°C/30mmHg
4- Multiple steps Multi-step Excellent Provides geometric
Hydroxyphenylacetic including sequence with overall yield isomers (E/Z);
acid esterification, purification after  [3] suitable for isotopic
reduction, each step labeling
oxidation, oximation
Acetophenone Hydroxylamine Methanol, reflux, High yield Forms
hydrochloride, 3 hours [6] acetophenone oxime
sodium acetate as model compound
N- Rat liver Oxygen, 37°C, Enzyme- Biochemical
Hydroxyamphetamine = microsomes, physiological pH  dependent pathway; not
NADPH [2] practical for
synthesis

Experimental Protocols

Protocol 1: Synthesis of Oximes from Ketones (General Method)

This general procedure describes the synthesis of oximes from ketones, adaptable for phenylacetone oxime

synthesis from phenyl-2-propanone [5] [6].
4.1.1 Materials and Equipment

e Starting Material: Phenyl-2-propanone (1.0 equiv)
¢ Reagents:
o Hydroxylamine hydrochloride (1.2 equiv)
o Anhydrous sodium acetate (1.5 equiv)
o Anhydrous methanol (distilled from magnesium turnings)
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o Ethyl acetate (ACS grade)
o Hexane (ACS grade)
Equipment:
o 250 mL round-bottom flask equipped with a football-shaped Teflon-coated magnetic stir bar
o Water-cooled reflux condenser (20-30 cm)
o Heating mantle with temperature control
o Rotary evaporator with vacuum pump
o Buchner funnel with filter paper
o TLC plates (silica gel 60 F2s4)

4.1.2 Step-by-Step Procedure

Reaction Setup: In a 250 mL round-bottom flask, combine hydroxylamine hydrochloride (1.2 equiv)

and anhydrous sodium acetate (1.5 equiv) in anhydrous methanol (50 mL per 10 mmol of ketone).

Ketone Addition: Add phenyl-2-propanone (1.0 equiv, 134.18 g/mol) to the reaction mixture with

continuous stirring.

Reflux: Attach a water-cooled reflux condenser and heat the reaction mixture at reflux (65-70°C bath
temperature) with vigorous stirring for 3-24 hours. Monitor reaction progress by TLC (hexane/ethyl

acetate 10:1, v/v).

Work-up: After completion (as indicated by TLC), cool the reaction mixture to room temperature and

remove methanol under reduced pressure using a rotary evaporator (40°C, 100-200 mmHg).

Extraction: Dissolve the residue in ethyl acetate (50 mL per 10 mmol ketone) and transfer to a
separatory funnel. Wash with brine (2 x 30 mL), dry the organic layer over anhydrous magnesium

sulfate, and filter.

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude oxime as a solid or

oil.

Purification: Purify the crude product by recrystallization (hexane/ethyl acetate) or flash column

chromatography (hexane/ethyl acetate gradient) to obtain pure phenylacetone oxime.

Characterization: Confirm identity and purity by ( A1H ) NMR, GC-MS, and melting point

determination.
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4.1.3 Safety Considerations

e Perform all operations in a well-ventilated fume hood.

e Wear appropriate personal protective equipment including lab coat, safety glasses, and chemical-
resistant gloves.

¢ Hydroxylamine hydrochloride may cause skin and respiratory irritation.

e Methanol is flammable and toxic; avoid inhalation and skin contact.

e Ensure proper grounding of glassware to prevent static discharge when handling flammable solvents.

Protocol 2: Multi-Step Synthesis from Phenylacetic Acid

This advanced protocol describes a multi-step synthesis of para-hydroxyphenylacetone oxime from

phenylacetic acid, demonstrating the conversion of carboxylic acids to oxime derivatives [3].

4.2.1 Materials and Specialized Equipment

e Starting Material: 4-Hydroxyphenylacetic acid (1.0 equiv)
¢ Reagents:

o

o

[e]

o

[e]

tert-Butyldiphenylchlorosilane (TBDPS-CI, 1.1 equiv)

Imidazole (2.0 equiv)

Lithium aluminum hydride (1.2 equiv, for reduction) or sodium borohydride (alternative)
Dess-Martin periodinane (1.2 equiv)

Hydroxylamine hydrochloride (1.5 equiv)

Sodium carbonate (2.0 equiv)

Tetrabutylammonium fluoride (TBAF, 1.1 equiv)

Anhydrous DMF, THF, dichloromethane

e Special Equipment:

[¢]

[¢]

[e]

[e]

Schlenk line for air-sensitive reactions
Temperature-controlled oil bath

Flash chromatography system
Moisture-protected glassware

4.2.2 Detailed Synthetic Procedure

Step 1: Esterification

e Convert 4-hydroxyphenylacetic acid to its methyl ester using trimethylsilyl chloride in methanol.
e Stir at room temperature for 12 hours until complete conversion (monitor by TLC).
¢ |solate the ester by extraction with dichloromethane and evaporation.

© 2026 Smolecule. All rights reserved. 6/14 Tech Support


https://www.smolecule.com/products/s626832?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11541489/
https://www.smolecule.com/products/s626832?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Step 2: Silylation

Dissolve the methyl ester in anhydrous DMF under nitrogen atmosphere.

Add imidazole (2.0 equiv) followed by tert-butyldiphenylchlorosilane (TBDPS-CI, 1.1 equiv).
Stir at room temperature for 4-6 hours until complete protection of the phenolic OH.

Pour into ice-water and extract with ethyl acetate.

Wash the organic layer with brine, dry over Na2SOa4, and concentrate.

Step 3: Reduction

¢ Dissolve the silylated ester in anhydrous THF under nitrogen.

e Cool to 0°C and carefully add lithium aluminum hydride (1.2 equiv) portionwise.
e After addition, warm to room temperature and stir for 2-4 hours.

e Quench carefully with saturated aqueous NazSOa4, filter, and concentrate.

Step 4: Oxidation

Dissolve the alcohol in anhydrous dichloromethane.

Add Dess-Martin periodinane (1.2 equiv) at 0°C.

Warm to room temperature and stir for 2-3 hours.

Quench with saturated NaHCOs and Na2S20s3 solution.

Extract with dichloromethane, dry over Na=SOa4, and concentrate.

Step 5: Oximation

Dissolve the aldehyde in methanol/water mixture (4:1).

Add hydroxylamine hydrochloride (1.5 equiv) and sodium carbonate (2.0 equiv).
Stir at room temperature for 2-4 hours.

Concentrate under reduced pressure and extract with ethyl acetate.

Step 6: Deprotection

Dissolve the silylated oxime in THF.

Add tetrabutylammonium fluoride (1.1 equiv) at 0°C.

Stir at room temperature for 2-4 hours.

Concentrate and purify by flash chromatography to obtain the target oxime.

4.2.3 Advanced Purification Techniques

e For isomeric separation, recrystallize from CHCls/n-pentane to obtain a Z/E mixture (75:25 ratio).
e Alternatively, recrystallization from dichloromethane/toluene affords almost pure Z-isomer (Z/E ratio =

94:06) [3].

© 2026 Smolecule. All rights reserved. 7/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11541489/
https://www.smolecule.com/products/s626832?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

e For challenging separations, use preparative HPLC with normal phase silica column.

Analytical Characterization and Quality Control

Spectroscopic Characterization

Proper characterization of phenylacetone oxime and related compounds is essential for quality control and

identity confirmation:

( M1H ) NMR Spectroscopy: Expected signals include oxime proton (6 8.5-9.0 ppm, broad), aromatic
protons (6 7.2-7.4 ppm, multiplet), methine proton adjacent to oxime (6 3.5-4.0 ppm), and methyl
group (6 1.8-2.2 ppm). The E and Z isomers may show distinct chemical shifts, particularly for the

methine and methyl protons [3].

¢ GC-MS Analysis: Characteristic electron impact mass spectrum should show molecular ion at m/z
149, with key fragments at m/z 134 (loss of CHs), 117 (loss of OH), 105 (benzyl cation), and 77

(phenyl cation). GC retention time should be established against authentic standards [1].

e LC-MS Analysis: Particularly useful for detecting N-oxygenated intermediates and polar degradation
products. Electrospray ionization in positive mode typically shows [M+H]+ ion at m/z 150. LC-MS is

invaluable for studying metabolic and degradation pathways [1].

¢ Melting Point Determination: For purified isomers, determine melting point using standard capillary

methods. Pure Z-isomer typically has higher melting point than E-isomer or mixtures.

Purity Assessment and Method Validation

e Establish purity by HPLC with UV detection (210-254 nm) against certified reference standards.

e Validate analytical methods for specificity, accuracy, precision, and linearity according to ICH
guidelines.

e [or forensic applications, ensure method validation meets SWGDRUG recommendations.

Safety, Handling, and Regulatory Compliance
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Safety Considerations

Phenylacetone oxime and its precursors require careful handling to ensure laboratory safety:

e Toxicity Profile: While comprehensive toxicity data for phenylacetone oxime is limited, related
oximes may exhibit moderate toxicity. Assume potential health hazards and implement appropriate

controls.

e Personal Protective Equipment: Wear appropriate PPE including nitrile gloves, chemical-resistant

lab coat, and safety goggles. Use respiratory protection when handling powders.

¢ Engineering Controls: Perform all operations in a properly functioning fume hood. Ensure adequate

ventilation in the laboratory.

¢ Storage Conditions: Store under inert atmosphere (argon or nitrogen) at 2-8°C in sealed containers.

Protect from light to prevent decomposition.

Regulatory Status

e Phenylacetone (the precursor ketone) is listed as a Schedule II controlled substance in the United

States under the Controlled Substances Act due to its use in illicit amphetamine production [7].

e Phenylacetone oxime itself may be subject to control as a drug precursor in many jurisdictions.

Researchers should verify local regulations before synthesis or acquisition.

e International regulations vary; consult national controlled substances legislation for specific

requirements (e.g., ANVISA in Brazil, DEA in the United States) [7].

e For international transfers, check the International Narcotics Control Board (INCB) list of monitored

precursors.

Pathway and Relationship Visualization

The following diagram illustrates the key synthetic and metabolic pathways involving phenylacetone

oxime, highlighting its central role in both synthetic and biological contexts:
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Synthetic and Metabolic Pathways of Phenylacetone Oxime
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Figure 1: Synthetic and Metabolic Pathways of Phenylacetone Oxime

This diagram illustrates the central position of phenylacetone oxime in diverse chemical and biological
pathways, including synthetic routes from phenylacetic acid and phenyl-2-propanone, metabolic

transformations in biological systems, and forensic degradation pathways.

Applications in Research and Industry

Forensic Science Applications

In forensic science, phenylacetone oxime serves as an important chemical marker for methamphetamine
decontamination operations. When methamphetamine-contaminated surfaces are treated with activated
hydrogen peroxide solutions, phenylacetone oxime forms as a distinctive degradation product with pseudo-
first-order kinetics (rate constant: (1.9 + 0.4) x 1072 min~!) [1]. This transformation provides forensic
chemists with a reliable indicator for assessing the effectiveness of decontamination procedures in former
clandestine laboratory sites. The detection and quantification of phenylacetone oxime, typically performed

by GC-MS or LC-MS, allows authorities to verify successful remediation of contaminated properties.
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Pharmaceutical Synthesis

Phenylacetone oxime serves as a versatile building block for the synthesis of nitrogen-containing
heterocycles, which are privileged structures in pharmaceutical compounds. Recent methodological advances
demonstrate its use in visible-light-induced formal cycloadditions with azirines to prepare substituted
pyrroles [4]. This photochemical approach represents an environmentally benign strategy for heterocycle
synthesis, leveraging sustainable energy inputs and typically proceeding under mild conditions with excellent

functional group compatibility.

Biochemical and Metabolic Studies

In biochemical contexts, phenylacetone oxime has been identified as a hepatic microsomal metabolite of
N-hydroxyamphetamine in rat liver preparations [2]. This NADPH-dependent N-oxidation pathway is
catalyzed by flavin-containing monooxygenase enzymes rather than cytochrome P450 systems. The
conversion represents a significant detoxification pathway for amphetamine-type compounds in mammalian
systems, with phenylacetone oxime serving as a more readily excreted metabolite than the parent amine

compounds.

Troubleshooting and Technical Notes

Common Experimental Challenges

e Low Yields in Oximation: If oxime formation yields are suboptimal, ensure strict control of pH
during the reaction. The oximation proceeds best in slightly basic conditions. Check the quality of

hydroxylamine hydrochloride, as it can degrade upon storage.

e Isomer Separation Difficulties: Separation of E and Z isomers can be challenging. Consider
recrystallization optimization with different solvent combinations (CHCls/n-pentane or
dichloromethane/toluene) [3]. For particularly stubborn separations, preparative HPLC with normal

phase silica may be required.
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¢ Oxime Instability: Some oximes can be prone to hydrolysis or decomposition. Store products under
inert atmosphere at reduced temperatures. Avoid strong acidic conditions that might hydrolyze the

oxime functionality.

e Analytical Challenges: Oximes may show poor GC behavior due to thermal decomposition. Consider
using milder LC-MS techniques for accurate analysis. For NMR characterization, ensure anhydrous

conditions to prevent water interference.

Scale-Up Considerations

e For large-scale oximation reactions, carefully control the exotherm when adding reagents.

e Consider continuous flow processing for improved safety and efficiency in oxime formation.

e Implement in-process analytical controls (e.g., inline IR or UV) to monitor reaction progress.

e For the multi-step synthesis from phenylacetic acid, optimize isolation procedures to minimize
purification between steps.

Conclusion

Phenylacetone oxime represents a versatile synthetic intermediate with applications spanning
pharmaceutical synthesis, forensic science, and biochemical research. Its synthetic accessibility from readily
available starting materials, combined with the reactivity of the oxime functional group, enables diverse
chemical transformations. The experimental protocols provided in this application note offer reliable

methods for the preparation and characterization of phenylacetone oxime and related compounds.

Future research directions may explore the use of phenylacetone oxime in new photochemical
transformations, development of stereoselective synthesis methods for individual geometric isomers, and
further investigation of its role in metabolic pathways of amphetamine-type compounds. As synthetic
methodologies continue to advance, particularly in the areas of green chemistry and photochemical

activation, the utility of phenylacetone oxime as a synthetic building block is likely to expand further.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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